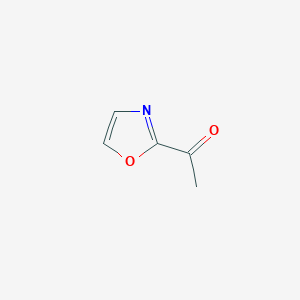

1-(Oxazol-2-yl)ethanone

説明

Significance of the Oxazole (B20620) Moiety in Contemporary Chemical Science and Medicinal Chemistry Research

The oxazole nucleus, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is a cornerstone in modern medicinal chemistry. semanticscholar.orgtandfonline.com Its prevalence in numerous biologically active compounds underscores its importance. bohrium.com The oxazole ring is considered a "versatile molecule" and a "functional lead molecule" due to its ability to interact with a wide spectrum of enzymes and receptors within biological systems through various non-covalent interactions. semanticscholar.orgtandfonline.comjetir.org These interactions include hydrogen bonds, van der Waals forces, and hydrophobic effects, which are crucial for the biological activity of a molecule. tandfonline.com

The significance of the oxazole moiety is further highlighted by its presence in several clinically used drugs, demonstrating its value as a medicinal agent. tandfonline.com The development of new synthetic methods to create oxazole derivatives is an active area of research, driven by the quest for novel compounds with enhanced therapeutic properties. nih.gov Researchers have successfully developed numerous oxazole-containing candidates for treating a variety of diseases, which has increased their developmental value. tandfonline.com The diverse pharmacological activities associated with oxazole derivatives include antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties, among others. bohrium.comjetir.orgresearchgate.net This broad spectrum of activity has cemented the oxazole scaffold as a popular and important nucleus among medicinal chemists. semanticscholar.orgtandfonline.com

Research Trajectories and Scope of 1-(Oxazol-2-yl)ethanone Investigations

Research involving this compound primarily focuses on its utility as a versatile starting material for the synthesis of more elaborate chemical structures. The reactivity of its ketone functional group and the inherent properties of the oxazole ring allow for a variety of chemical transformations.

Investigations have demonstrated that this compound and its derivatives can serve as key intermediates in the construction of complex heterocyclic systems. For instance, derivatives of this compound have been utilized in the synthesis of compounds with potential antimicrobial and anticancer activities. The modification of the acetyl group or the oxazole ring of this compound allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of drug discovery. tandfonline.com

A significant area of research is the use of this compound in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. These reactions are highly valued in medicinal chemistry for their ability to generate diverse libraries of compounds for biological screening.

Furthermore, derivatives of this compound have been explored for their potential as enzyme inhibitors. For example, related structures have been synthesized and evaluated for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in various diseases. nih.gov

The table below summarizes key research findings related to the application of this compound and its derivatives.

| Research Area | Key Findings |

| Antimicrobial Activity | Derivatives have shown activity against various bacterial strains, including B. subtilis, S. aureus, and E. coli. mdpi.com |

| Anticancer Properties | Certain oxazole derivatives have demonstrated cytotoxic effects against cancer cell lines. |

| Enzyme Inhibition | Related ethanone (B97240) structures have shown inhibitory potential against carbonic anhydrase and acetylcholinesterase. nih.gov |

| Synthetic Intermediate | Serves as a building block for more complex heterocyclic compounds. |

The ongoing research into this compound and its derivatives continues to uncover new synthetic methodologies and potential therapeutic applications, solidifying its importance in the field of chemical and medicinal science.

Structure

3D Structure

特性

IUPAC Name |

1-(1,3-oxazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(7)5-6-2-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDUAXSWPGEYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599867 | |

| Record name | 1-(1,3-Oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77311-07-0 | |

| Record name | 1-(Oxazol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77311-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-oxazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Spectroscopic and Structural Characterization Methodologies for 1 Oxazol 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(Oxazol-2-yl)ethanone provides critical information about the electronic environment of its protons. The spectrum is characterized by three distinct signals corresponding to the methyl protons and the two protons on the oxazole (B20620) ring.

The protons on the oxazole ring, H-4 and H-5, typically appear as distinct signals in the aromatic region of the spectrum. Their specific chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the electron-withdrawing effect of the acetyl group. The methyl protons of the acetyl group (-COCH₃) characteristically appear as a sharp singlet in the upfield region, typically around 2.6 ppm, due to the deshielding effect of the adjacent carbonyl group. The protons on the oxazole ring itself would be expected at approximately 7.2 ppm (for H-4) and 7.8 ppm (for H-5).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.6 | Singlet (s) |

| H-4 (Oxazole) | ~7.2 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy details the carbon skeleton of the molecule. The spectrum for this compound will show four distinct signals, one for the methyl carbon, one for the carbonyl carbon, and two for the carbons of the oxazole ring (C-2, C-4, and C-5).

The carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield, typically in the range of 185-195 ppm. The C-2 carbon of the oxazole ring, being directly attached to the nitrogen and the acetyl group, is also significantly deshielded. The C-4 and C-5 carbons of the ring will resonate at chemical shifts characteristic of heterocyclic aromatic systems. The methyl carbon is the most shielded, appearing furthest upfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~25-30 |

| C-4 (Oxazole) | ~128 |

| C-5 (Oxazole) | ~142 |

| C-2 (Oxazole) | ~158-162 |

Two-Dimensional NMR Techniques for Complex Spectral Resolution

For more complex derivatives of this compound or in cases of signal overlap in one-dimensional spectra, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For a substituted derivative, it would definitively link adjacent protons on the oxazole ring or on alkyl chains attached to the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the proton signal for H-4 to the C-4 carbon signal and H-5 to the C-5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms. For this compound, an HMBC spectrum would show a crucial correlation between the methyl protons (-CH₃) and the carbonyl carbon (C=O), as well as the C-2 carbon of the oxazole ring, confirming the placement of the acetyl group.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. This peak is typically sharp and intense, appearing around 1700 cm⁻¹. Other significant absorptions include the C=N stretching of the oxazole ring, usually found in the 1650-1550 cm⁻¹ region, and C-H stretching vibrations of the aromatic ring and the methyl group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | ~1700 (Strong, Sharp) |

| C=N (Oxazole Ring) | Stretch | ~1600-1650 |

| C-O-C (Oxazole Ring) | Stretch | ~1050-1150 |

| C-H (sp² on ring) | Stretch | ~3100-3150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₅H₅NO₂), the molecular weight is 111.1 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 111.

The fragmentation pattern provides structural clues. A common and significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the oxazole ring. This would lead to the formation of a characteristic acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak in the spectrum. Another key fragment would be the oxazol-2-yl cation at m/z 68, resulting from the loss of the acetyl radical.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 111 | [M]⁺ (Molecular Ion) |

| 68 | [M - CH₃CO]⁺ |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula (C₅H₅NO₂) to verify its elemental composition and purity.

**Table 5: Elemental Analysis Data for this compound (C₅H₅NO₂) **

| Element | Theoretical % |

|---|---|

| Carbon (C) | 54.05 |

| Hydrogen (H) | 4.54 |

Experimental "found" values that are within ±0.4% of the theoretical "calculated" values are considered strong evidence for the correctness of the empirical and molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Dye Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of this compound and its derivatives. This method provides valuable insights into the electronic transitions within the molecule, which are fundamental to understanding its color, photostability, and potential applications as a dye. The absorption of UV or visible light by these compounds promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic makeup.

The electronic spectrum of oxazole derivatives is primarily characterized by π → π* and n → π* transitions. The π → π* transitions, which are typically high-energy and result in strong absorption bands, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic oxazole ring and the acetyl group. The n → π* transitions involve the excitation of a non-bonding electron, such as those on the oxygen and nitrogen atoms of the oxazole ring, to a π* antibonding orbital. These transitions are generally of lower energy and have weaker absorption intensities compared to π → π* transitions.

The position and intensity of these absorption bands are highly sensitive to the molecular structure, particularly the nature and position of substituents on the oxazole ring, as well as the polarity of the solvent. This sensitivity makes UV-Vis spectroscopy a powerful tool for characterizing different derivatives of this compound.

Detailed Research Findings

Research into the photophysical properties of 4-acetyl oxazole derivatives, which are structurally related to this compound, has provided significant insights into the influence of substituents on their electronic absorption spectra. A study on a series of 5-methyl-2-aryl-4-acetyl oxazoles demonstrated that the introduction of different aryl groups at the 2-position of the oxazole ring markedly affects their UV-visible absorption characteristics.

For instance, derivatives containing electron-donating groups, such as a p-N,N'-dimethylaminophenyl or a p-N,N'-diphenylaminophenyl group at the 2-position, exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption spectra compared to derivatives with less electron-donating groups like p-methylphenyl or p-methoxyphenyl. This red shift is indicative of a smaller energy gap between the ground and excited states, which can be attributed to an extended π-conjugation and intramolecular charge transfer (ICT) character in the excited state.

Furthermore, the fluorescence emission of some of these derivatives is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This suggests a significant change in the dipole moment of the molecule upon excitation, further supporting the occurrence of ICT. The study of these solvatochromic effects provides deeper understanding of the electronic distribution in both the ground and excited states of these oxazole derivatives.

The following interactive data table summarizes the absorption maxima (λmax) for a series of 5-methyl-2-aryl-4-acetyl oxazole derivatives in a given solvent, illustrating the impact of the substituent at the 2-position on the electronic absorption.

| Compound Name | Substituent at 2-position | λmax (nm) |

| 5-methyl-2-(p-methylphenyl)-4-acetyl oxazole (MMPAO) | p-methylphenyl | 310 |

| 5-methyl-2-(p-methoxyphenyl)-4-acetyl oxazole (MOPAO) | p-methoxyphenyl | 320 |

| 5-methyl-2-(p-N,N'-dimethylaminophenyl)-4-acetyl oxazole (MDMAPAO) | p-N,N'-dimethylaminophenyl | 380 |

| 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO) | p-N,N'-diphenylaminophenyl | 390 |

This data clearly demonstrates that increasing the electron-donating ability of the substituent at the 2-position of the oxazole ring leads to a progressive red shift in the absorption maximum. This trend is a direct consequence of the enhanced ICT character, which lowers the energy of the excited state and, therefore, the energy required for the electronic transition. Such structure-property relationships are crucial in the design of novel oxazole-based dyes with tailored absorption characteristics for specific applications, such as fluorescent probes and materials for optoelectronic devices.

Theoretical and Computational Investigations of 1 Oxazol 2 Yl Ethanone Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as a derivative of 1-(Oxazol-2-yl)ethanone, might interact with a biological target, typically a protein or enzyme. nih.gov

Research on analogous heterocyclic compounds, such as oxazole-linked oxadiazole derivatives, has demonstrated the utility of docking studies in identifying key binding interactions. nih.gov For instance, in studies targeting tyrosine kinase, a key enzyme in cancer signaling, the heteroatoms of the oxazole (B20620) moiety were shown to engage with amino acid residues in the enzyme's active site, such as GLU-870, ALA-869, and GLY-868. nih.gov These interactions, which often include hydrogen bonds and hydrophobic effects, are critical for the inhibitory action of the compound. nih.gov

The primary goal of molecular docking is to calculate the binding energy and predict the binding mode of a ligand. A lower binding energy score typically indicates a higher affinity and a more stable ligand-target complex. researchgate.net For example, docking simulations of 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives with focal adhesion kinase (FAK) helped to determine the probable binding model and rationalize the observed inhibitory activity. nih.gov Such studies allow researchers to visualize how the acetyl group and the oxazole ring of this compound could be oriented within a target's binding pocket, guiding the design of more potent and selective inhibitors.

| Target Protein/Enzyme | Ligand Type | Key Interactions Observed | Reference |

| Tyrosine Kinase | Oxazole-based oxadiazole scaffold | Hydrogen bonding with GLU-870, ALA-869, GLY-868 | nih.gov |

| Focal Adhesion Kinase (FAK) | 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivative | Active site binding | nih.gov |

| E. coli Biotin Carboxylase | Tris-heterocyclic compounds | Structure-reactivity relationship | |

| Human Heme Oxygenase-1 | Tris-heterocyclic compounds | Comparison with standard antioxidants |

Density Functional Theory (DFT) Calculations for Electronic Properties and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.comresearchgate.net It is widely employed to predict the molecular geometry, electronic properties, and spectroscopic signatures of compounds like this compound. irjweb.comnih.gov A common approach involves using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with a basis set such as 6-311G(d,p) or 6-311++G(d,p) to perform calculations. irjweb.comresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. irjweb.com For an oxazole derivative, N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating that charge transfer can readily occur within the molecule. irjweb.com

DFT calculations also allow for the simulation of molecular electrostatic potential (MEP) surfaces. MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule, which helps in understanding intermolecular interactions. researchgate.net Furthermore, DFT is used to calculate various global reactivity descriptors, providing a deeper insight into the molecule's electronic behavior. nih.gov

| Parameter | Significance | Typical Calculation Level | Reference |

| Optimized Molecular Geometry | Predicts the most stable 3D structure of the molecule. | B3LYP/6-311G(d,p) | irjweb.comnih.gov |

| HOMO Energy (EHOMO) | Relates to the electron-donating ability of the molecule. | B3LYP/6-311G(d,p) | irjweb.comresearchgate.net |

| LUMO Energy (ELUMO) | Relates to the electron-accepting ability of the molecule. | B3LYP/6-311G(d,p) | irjweb.comresearchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | B3LYP/6-311G(d,p) | irjweb.comresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | B3LYP/6-311G(d,p) | researchgate.net |

| Global Reactivity Descriptors (Hardness, Softness, Electrophilicity) | Quantifies the overall chemical reactivity of the molecule. | DFT/B3LYP | irjweb.comnih.gov |

Predictive Modeling of Molecular Properties and Drug-Likeness

In the early stages of drug discovery, predictive computational models are essential for assessing the pharmacokinetic properties and drug-likeness of new chemical entities. pharmajen.com These in silico tools help filter out compounds that are likely to fail later in development due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties. pharmajen.comijprajournal.com

One of the most common tools for evaluating drug-likeness is Lipinski's Rule of Five. nih.govmdpi.com This rule establishes criteria for molecular properties that are associated with good oral bioavailability in humans. For a compound to be considered drug-like, it should generally satisfy these criteria. Computational platforms like SwissADME and admetSAR are frequently used to predict these properties for novel compounds, including derivatives of this compound. nih.govnih.gov Studies on similar heterocyclic structures, such as 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, have shown that these compounds often comply with Lipinski's rule, suggesting good potential for oral administration. nih.gov

Beyond simple rules, more complex Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate chemical structure with biological activity or ADME properties. nih.govmedmedchem.com These models use calculated molecular descriptors to predict the behavior of new compounds, saving significant time and resources compared to traditional experimental methods. medmedchem.comnih.gov

| Property/Model | Description | Relevance to Drug Discovery | Reference |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Predicts oral bioavailability. | nih.govmdpi.com |

| ADME Prediction | Computational prediction of Absorption, Distribution, Metabolism, and Excretion properties. | Reduces late-stage attrition of drug candidates. | pharmajen.comijprajournal.com |

| QSAR (Quantitative Structure-Activity Relationship) | Models that correlate variations in the chemical structure of compounds with changes in their biological activity. | Predicts the activity of new compounds and guides lead optimization. | nih.govmedmedchem.com |

| Blood-Brain Barrier (BBB) Penetration | Prediction of a compound's ability to cross the BBB. | Important for drugs targeting the central nervous system. | mdpi.com |

| Cytochrome P450 (CYP) Inhibition | Prediction of whether a compound will inhibit key metabolic enzymes. | Assesses potential for drug-drug interactions. | mdpi.comnih.gov |

Conformational Analysis and Stereochemical Implications

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. rsc.org For a molecule like this compound, which has a rotatable bond between the oxazole ring and the acetyl group, understanding the preferred conformation is important as it can influence its interaction with biological targets.

Computational methods, often coupled with spectroscopic techniques like NMR, are used to determine the most stable conformers and the energy barriers between them. rsc.orgresearchgate.net Theoretical studies on related systems, such as 1,3-benzoxazol-2-(3H)-ylidenes, have been used to investigate the stability of different diastereoisomers. researchgate.net Such studies can reveal that one stereoisomer is significantly more stable, often due to factors like intramolecular hydrogen bonding, which can dictate the exclusive formation of a single product in a reaction. researchgate.net

The stereochemistry of a molecule is crucial for its biological activity. In many cases, only one enantiomer or diastereomer of a chiral drug is active, while the other may be inactive or even cause adverse effects. nih.gov Therefore, computational analysis of the stereochemical implications of substituents on the this compound scaffold is vital. This analysis helps in understanding the three-dimensional structure required for optimal binding and can guide the stereoselective synthesis of the most active isomer. nih.gov For flexible ring systems like dithiolans, computational data suggests that a minimum energy conformation can often be defined, especially when bulky substituents are present. rsc.org

| Compound Class | Method of Analysis | Key Findings | Reference |

| 2-Alkyl-1,3-dithiolans | Acid-catalysed equilibration, 1H NMR | Ring system is flexible; bulky substituents can define a minimum energy conformation. | rsc.org |

| 1,3-Benzoxazol-2-(3H)-ylidenes | Theoretical study (DFT) | Pronounced stabilization of the E stereoisomer due to intramolecular hydrogen bonding. | researchgate.net |

| Oxazol-5-one derivatives | Single-crystal X-ray diffraction, DFT | Optimized geometries from calculations can accurately reproduce the experimental crystal structure. | nih.gov |

| Spiro[indoline-3,2′-pyrrolidine] derivatives | 1H–1H-ROESY NMR, DFT | Determination of relative stereochemistry of three stereogenic centers. | nih.gov |

Research on Biological Activities and Medicinal Applications of Oxazole Containing Ethanones

Antitubercular Activity Investigations

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Researchers have explored derivatives of the 1-(oxazol-2-yl)ethanone scaffold for their potential to inhibit the growth of this pathogen.

A study focused on a series of 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives. semanticscholar.orgsciprofiles.com These compounds feature a more complex structure built upon the core ethanone (B97240) framework. The antitubercular activity was evaluated against the H37Rv strain of Mycobacterium tuberculosis.

Several of these derivatives demonstrated notable activity. For instance, the compound with a 3,4,5-trimethoxyphenyl substituent (6b) and another with a 4-dimethylaminophenyl substituent (6h) showed significant antimycobacterial effects. sciprofiles.com The presence of electron-donating groups on the phenyl ring attached to the pyrazole (B372694) moiety, such as methoxy (B1213986) and dimethylamino groups, was found to be associated with potent activity. sciprofiles.com The minimum inhibitory concentrations (MICs) for these compounds were compared against standard antitubercular drugs. semanticscholar.org

Table 1: Antitubercular Activity of Selected 2-(benzo[d]oxazol-2-ylthio)-ethanone Derivatives

| Compound | Substituent (Aryl) | MIC (µg/mL) vs. M. tuberculosis H37Rv |

|---|---|---|

| 6b | 3,4,5-trimethoxyphenyl | Data not specified |

It is important to note that these are complex derivatives and not this compound itself. The core structure, however, is an ethanone derivative containing a benzoxazole (B165842) moiety, which is related to the oxazole (B20620) ring.

Antimicrobial Activity Studies

The antimicrobial potential of oxazole-containing ethanones has been investigated against a range of bacterial and fungal pathogens.

The antibacterial properties of various oxazolone (B7731731) and 1,3,4-oxadiazole (B1194373) derivatives have been a subject of research. While not direct derivatives of this compound, these studies provide insight into the antibacterial potential of related structures.

In one study, a series of 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones were synthesized and evaluated for their antibacterial activity. nih.gov The compounds 1-(2-(4-(dimethylamino)phenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2a) and 1-(2-(4-chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2b) were found to be the most active against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov This suggests that the ethanone structure, when linked to a substituted oxadiazole ring, can confer antibacterial properties.

Another study on oxazolone derivatives, which are structurally related to oxazoles, also reported antibacterial activity. jddtonline.info Substituted oxazolone derivatives have been shown to be effective against various bacterial strains. jddtonline.info

The antifungal activity of ethanone derivatives containing heterocyclic rings has also been explored. A study on 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives demonstrated their potential as antifungal agents. nih.gov Although these compounds contain an azole ring other than oxazole, the findings are relevant to the broader class of azole-containing ethanones. One of the synthesized compounds, 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride (2g), showed potent antifungal activity, in some cases comparable to or better than the standard drug fluconazole. nih.gov

Furthermore, research on 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones also included their evaluation for antifungal activity against Candida albicans and Aspergillus flavus. nih.gov Some of these compounds showed good antifungal activity. nih.gov

Anticancer Activity Research

The cytotoxic potential of oxazole derivatives against various cancer cell lines is an active area of research. While specific data on this compound is limited, studies on related oxazole-containing compounds provide valuable insights.

A study on a series of 1,3-oxazole derivatives reported their inhibitory effects on the Hep-2 cancer cell line. nih.gov The most promising compound in this series exhibited an IC50 value of 60.2μM. nih.gov Docking studies suggested that these compounds may exert their anticancer effect by binding to the colchicine (B1669291) binding site of tubulin. nih.gov

Research on 1,3,4-oxadiazole derivatives has also shown significant anticancer activity against various cell lines, including liver, cervical, colorectal, and stomach cancer. mdpi.com For example, certain 2-arenoxybenzaldehyde N-acyl hydrazones and 1,3,4-oxadiazole derivatives have been tested against A-549 (lung), MDA-MB-231 (breast), and PC-3 (prostate) cancer cell lines, with some compounds showing IC50 values in the micromolar range. mdpi.com One indanone-based thiazolyl hydrazone derivative demonstrated favorable anticancer activity against several colorectal cancer cell lines with IC50 values ranging from 0.41 to 6.85 μM. nih.govfrontiersin.org

Table 2: Cytotoxic Activity of Selected Heterocyclic Ethanone Analogs

| Compound Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1,3-Oxazole derivative | Hep-2 | 60.2 nih.gov |

| Indanone-based thiazolyl hydrazone | Colorectal cancer cell lines | 0.41 - 6.85 nih.govfrontiersin.org |

| Hydrazone 1e | A-549 (lung) | 13.39 mdpi.com |

| Oxadiazole 2l | MDA-MB-231 (breast) | 22.73 mdpi.com |

Anti-inflammatory and Analgesic Properties

The potential of oxazole-containing structures to modulate inflammatory pathways and exhibit analgesic effects has been investigated.

A study on novel oxazolone and imidazolone (B8795221) derivatives explored their anti-inflammatory and analgesic activities. nih.gov These compounds were evaluated as potential cyclooxygenase (COX) inhibitors. nih.gov Several of the synthesized compounds showed good activities, comparable to the reference drug celecoxib (B62257), and also exhibited promising gastric tolerability. nih.gov

Another research focused on 1-(1H-indol-1-yl)ethanone derivatives as COX-2 inhibitors. eurekaselect.comresearchgate.net One of the derivatives, D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone), was identified as having the strongest anti-inflammatory and analgesic activity among the tested compounds. eurekaselect.comresearchgate.net

Enzyme Inhibition Studies

The ability of oxazole-containing ethanones and their analogs to inhibit specific enzymes is a key area of investigation for their therapeutic potential.

As mentioned previously, some oxazolone and imidazolone derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. nih.gov Similarly, 1-(1H-indol-1-yl)ethanone derivatives have been studied for their inhibitory effects on the COX-2 enzyme. eurekaselect.comresearchgate.net

A study on isoxazoline (B3343090) and pyrazoline derivatives, which are structurally related to oxazoles, evaluated their inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The synthesized compounds showed effective inhibition profiles against these metabolic enzymes, with IC50 values in the micromolar and nanomolar ranges for cholinesterases. nih.gov These findings suggest that the broader class of azole-containing compounds may have potential applications in treating diseases like glaucoma and Alzheimer's disease. nih.gov

Table 3: Enzyme Inhibition Data for Selected Heterocyclic Derivatives

| Compound Type | Enzyme | Inhibition Data |

|---|---|---|

| Oxazolone/Imidazolone derivatives | COX-1/COX-2 | Good activity, comparable to celecoxib nih.gov |

| 1-(1H-indol-1-yl)ethanone derivative (D-7) | COX-2 | Strongest activity in the series eurekaselect.comresearchgate.net |

| Isoxazoline/Pyrazoline derivatives | hCA I | IC50: 2.69-7.01 µM nih.gov |

| Isoxazoline/Pyrazoline derivatives | hCA II | IC50: 2.40-4.59 µM nih.gov |

| Isoxazoline/Pyrazoline derivatives | AChE | IC50: 0.81-1.32 µM nih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). researchgate.net The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease by increasing acetylcholine levels in the brain. researchgate.netmdpi.com Several studies have investigated oxazole-containing compounds as potential AChE inhibitors.

Novel hybrid analogues incorporating both benzimidazole (B57391) and oxazole skeletons have been synthesized and evaluated for their inhibitory activity against AChE. mdpi.com Many of these compounds displayed a wide spectrum of inhibitory potential, with some analogues showing greater potency than the standard reference drug, donepezil. mdpi.com For instance, specific derivatives demonstrated IC₅₀ values in the sub-micromolar range, indicating potent inhibition. mdpi.com Similarly, a series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, derived from cinnamic acid, were synthesized and tested for their ability to inhibit human AChE (hAChE). mdpi.com These compounds exhibited reversible, concentration-dependent inhibition, with IC₅₀ values ranging from 9 to 246 μM. mdpi.com Kinetic studies helped to determine the binding affinity, with inhibition constants (Kᵢ) for hAChE found to be between 2 and 198 µM. mdpi.com

The following table summarizes the inhibitory activities of selected oxazole-containing derivatives against AChE.

| Compound Class | Specific Analogue | Target Enzyme | IC₅₀ Value (µM) | Reference |

| Benzimidazole-Oxazole Hybrids | Analogue 9 | AChE | 0.10 ± 0.050 | mdpi.com |

| Benzimidazole-Oxazole Hybrids | Analogue 14 | AChE | 0.20 ± 0.050 | mdpi.com |

| Benzylidene Oxazolones | Compound (1) | hAChE | 9.2 ± 2.3 | mdpi.com |

| Benzylidene Oxazolones | Compound (6) | hAChE | 246.3 ± 51.2 | mdpi.com |

| 5-pyrid-3-yl-1,3,4-oxadiazoles | Compound 5e | AChE | 0.05087 | nih.gov |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. rsc.orgunipi.it These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. rsc.org Oxazole-containing structures, particularly those incorporating a sulfonamide group, have been explored as CA inhibitors.

Researchers have designed and synthesized hydrophilic derivatives of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles and profiled them against a panel of CA isoforms, including the glaucoma-related human CA II (hCA II). nih.gov In the pursuit of isoform-selective inhibitors, an expanded set of 1,2,4-oxadiazole-containing primary aromatic sulfonamides was synthesized and tested against hCA I, II, IX, and XII. unipi.it These studies revealed potent, subnanomolar inhibition of the cancer-related membrane-bound isoform hCA IX. unipi.it The inhibitory potential of these compounds is typically quantified by their inhibition constant (Kᵢ), which represents the concentration required to produce 50% inhibition.

The table below presents the inhibitory activity of representative oxazole-related compounds against human carbonic anhydrase isoforms.

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Morpholine derived thiazoles | Bovine CA-II | 9.64 ± 0.007 μM | rsc.org |

| 1,2,4-oxadiazole sulfonamides | hCA IX | Submicromolar range | unipi.it |

| 5-(Sulfamoyl)thien-2-yl 1,3-oxazoles | hCA II | Potent Inhibition (specific Kᵢ not stated) | nih.gov |

Molecular Interactions with Mycobacterium tuberculosis Enoyl Reductase Enzyme

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique cell wall rich in mycolic acids, which are essential for its survival and virulence. nih.govmdpi.com The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycolic acid biosynthesis pathway, making it a well-validated target for antitubercular drugs. nih.govbenthamscience.comnih.gov Direct inhibition of InhA is a promising strategy to overcome resistance mechanisms associated with prodrugs like isoniazid. nih.govbrieflands.com

Various heterocyclic scaffolds, including oxadiazole and oxazole derivatives, have been investigated as direct InhA inhibitors. nih.gov Molecular docking studies are frequently employed to understand the molecular interactions between these small molecules and the InhA active site. nih.govresearchgate.net These studies show that inhibitors can bind to the active site, often forming hydrogen bonds with key residues like Tyr158 and interacting with the NADH cofactor. nih.govnih.gov The disruption of the InhA pathway compromises the integrity of the mycobacterial cell wall, leading to cell death. nih.gov The potency of these compounds is evaluated through their minimum inhibitory concentration (MIC) against Mtb strains and their half-maximal inhibitory concentration (IC₅₀) against the purified InhA enzyme. brieflands.comresearchgate.net

The following table summarizes the antitubercular activity and InhA inhibition of selected oxazole-related heterocyclic compounds.

| Compound Class | Activity Metric | Value | Target | Reference |

| 5-Oxo-1,2,4-oxadiazole derivative (7l) | MIC | 0.78 µg/mL | Mtb H37Rv | researchgate.net |

| 1,3,4-Oxadiazole derivative (3d) | Binding Energy | -9.1 kcal/mol | InhA Enzyme | nih.gov |

| 1,2,4-Triazole-5-thione derivative (6b) | MIC | 0.19 µM | Mtb H37Rv | brieflands.com |

| 1,2,4-Triazole-5-thione derivative (6b) | IC₅₀ | 90 nM | InhA Enzyme | brieflands.com |

| Hybrid 1,2,3-Triazole (7c) | IC₅₀ | 0.074 nM | InhA Enzyme | mdpi.com |

| Hybrid 1,2,3-Triazole (7e) | IC₅₀ | 0.13 nM | InhA Enzyme | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance pharmacological properties and target interaction. tandfonline.comrsc.org For oxazole-containing ethanones and related derivatives, SAR studies have provided critical insights into the structural features required for potent biological activity.

In the context of AChE inhibition, SAR analyses of benzimidazole-oxazole hybrids revealed that the nature, number, and position of substituents on the phenyl rings significantly influence inhibitory potency. mdpi.com For example, the presence of a nitro group at the 3-position of one phenyl ring and a trifluoromethyl group at the 4-position of another resulted in one of the most potent inhibitors of both AChE and Butyrylcholinesterase (BuChE). mdpi.com For benzylidene oxazolones, the unsubstituted benzylidene group attached to the oxazole core was found to be crucial for AChE inhibitory activity, while the addition of substituents like methoxy or chloro groups tended to decrease activity. mdpi.com

Regarding antitubercular activity, SAR studies have indicated that the introduction of a 1,3-oxazole ring can significantly increase the potency of molecules. For the oxadiazole class of antibacterials, a detailed SAR evaluation showed that modifications to different parts of the molecule had distinct effects. For instance, replacement of a phenyl ring with heteroaromatic systems like pyridine (B92270) was detrimental to activity against S. aureus. nih.gov Conversely, specific substitutions such as 4-phenol or 4-chloropyrazole on another ring were generally favored for activity. nih.gov These studies systematically explore how functional group modifications impact the physicochemical properties and binding interactions of the compounds at their target sites, guiding the rational design of more effective therapeutic agents. tandfonline.com

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological evaluation of oxazole-containing compounds involves a combination of in vitro and in vivo methodologies to determine their efficacy and mechanism of action. nih.govnih.gov

In Vitro Evaluation:

Enzyme Inhibition Assays: The inhibitory potential against specific enzymes is a primary evaluation method. For AChE, activity is commonly measured using Ellman's method, which quantifies the hydrolysis of acetylthiocholine. mdpi.com For carbonic anhydrase, inhibition is assessed by measuring the enzyme's esterase activity or using stopped-flow CO₂ hydration assays. rsc.org InhA enzyme inhibition is confirmed through assays that measure the decrease in NADH oxidation spectrophotometrically. brieflands.com These assays are used to determine key parameters like IC₅₀ and Kᵢ values. mdpi.com

Antimicrobial Susceptibility Testing: The antimicrobial activity of compounds is often evaluated using methods like the tube dilution or resazurin (B115843) microtiter assay to determine the Minimum Inhibitory Concentration (MIC) against various bacterial or fungal strains, such as E. coli, S. aureus, and M. tuberculosis H37Rv. brieflands.comresearchgate.net

Antiproliferative Assays: To assess anticancer potential, compounds are screened against a panel of human cancer cell lines (e.g., the NCI-60 panel). biointerfaceresearch.com The Sulforhodamine B (SRB) assay is a common method used to measure cell density and thereby determine cytotoxic or cytostatic effects. researchgate.net

In Vivo Evaluation:

Animal Models of Disease: To assess efficacy in a biological system, animal models are employed. For anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is widely used. nih.gov The reduction in paw volume after administration of the test compound indicates anti-inflammatory potential. nih.gov

Biochemical and Histopathological Analysis: Following in vivo testing, tissues can be analyzed to understand the compound's effect at a cellular level. This includes measuring the levels of inflammatory markers like COX-2 and TNF-α using ELISA, quantifying mRNA expression via PCR, and assessing tissue antioxidant enzyme levels (e.g., catalase, GSH). nih.gov Histopathological examination using techniques like Hematoxylin and Eosin (H&E) staining allows for the visualization of cellular damage and restoration in inflamed tissues. nih.gov

These comprehensive evaluation methodologies are essential for characterizing the pharmacological profile of new oxazole-containing ethanone derivatives and determining their potential as therapeutic agents. nih.govnih.gov

Emerging Research Directions and Future Perspectives for 1 Oxazol 2 Yl Ethanone

Design and Synthesis of Next-Generation Heterocyclic Scaffolds

The oxazole (B20620) ring is a fundamental structural motif found in numerous natural products and biologically active compounds. ossila.com Consequently, 1-(Oxazol-2-yl)ethanone serves as an important precursor for the elaboration of more complex, next-generation heterocyclic scaffolds. The reactivity of its ketone group allows for a wide range of chemical transformations, enabling chemists to construct fused ring systems and multi-substituted heterocyclic structures.

Research has demonstrated that oxazolone (B7731731) derivatives, which share the core oxazole ring, are valuable scaffolds for synthesizing various biologically active heterocycles. researchgate.net For instance, oxazol-5(4H)-ones can be converted into 1,2,4-triazin-6(5H)-ones through condensation reactions with phenylhydrazine. iphy.ac.cn This highlights the utility of the oxazole core as a template for accessing different classes of heterocycles. While specific examples starting directly from this compound are still emerging, the established reactivity patterns of related oxazoles underscore its potential. Common synthetic strategies for forming oxazole rings themselves, such as the Robinson-Gabriel synthesis (cyclodehydration of α-acylamino ketones) and the Bredereck reaction (from α-haloketones and amides), provide a foundational understanding of the ring's chemistry that can be applied to its derivatives. pharmaguideline.com The presence of the acetyl group at the C2 position of the oxazole ring in this compound offers a reactive handle for condensation, cyclization, and coupling reactions, paving the way for the synthesis of novel pyridines, pyrimidines, and other fused heterocyclic systems.

Table 1: Selected Synthetic Methodologies for Oxazole Derivatives

| Synthesis Method | Starting Materials | Resulting Structure | Reference |

| Erlenmeyer-Plöchl Reaction | Hippuric acid and an aldehyde | 2,5-disubstituted oxazolone | pharmaguideline.com |

| Robinson-Gabriel Synthesis | α-acylamino ketone | 2,5-diaryloxazole | pharmaguideline.com |

| Bredereck Reaction | α-haloketones and amides | 2,4-disubstituted oxazoles | pharmaguideline.com |

| van Leusen Reaction | Aldehydes and TosMIC | 5-substituted oxazole | mdpi.com |

Applications in Advanced Materials Science, including Optoelectronic Systems

The field of advanced materials is increasingly looking towards highly conjugated organic molecules for applications in electronics and photonics. While direct applications of this compound are not yet widely reported, the broader class of oxazole-containing compounds is showing significant promise, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.net The oxazole scaffold can function as either an electron-donating or electron-withdrawing group, which facilitates the creation of donor-π-acceptor (D-π-A) structures that often exhibit excellent fluorescence. nih.gov

Researchers have synthesized semiconductors using a benzobisoxazole (BBO) core for use in OLEDs. researchgate.net In other work, oxazole derivatives have been incorporated into more complex molecules to act as emitters in OLED devices. researchgate.net The inherent thermal and hydrolytic stability of the related oxadiazole ring system, another property sought after in materials science, suggests that oxazoles may offer similar advantages. rsc.org Furthermore, the tunable nature of the oxazole scaffold allows for the design of small organic fluorescent probes that can selectively target subcellular organelles for bio-imaging, demonstrating their potential in sophisticated diagnostic and research tools. nih.gov The future may see this compound used as a starting material to build these complex, functional molecules for optoelectronic systems.

Development as Key Building Blocks in Pharmaceutical and Agrochemical Synthesis

The oxazole moiety is a "privileged structure" in medicinal and agrochemical chemistry, frequently appearing in compounds with significant biological activity. sigmaaldrich.com this compound is explicitly utilized as a versatile building block for preparing more complex molecules in the pharmaceutical and agrochemical sectors. researchgate.net Its structure is a component of compounds designed to regulate steroid receptor coactivators. nih.gov

Table 2: Examples of Azole Ethanone (B97240) Derivatives in Bioactive Compound Synthesis

| Derivative Class | Application Area | Example Intermediate/Compound | Target | Reference |

| Phenyl-azolyl-ethanones | Pharmaceutical (Antifungal) | 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone | Pathogenic fungi | chemspider.com |

| Cyclopropyl-triazolyl-ethanones | Agrochemical (Fungicide) | 1-(1-chlorocyclopropyl)-2-(1,2,4-triazolyl)ethanone | Prothioconazole synthesis | chemicalbook.com |

| Oxazol-2-yl-ethanones | Pharmaceutical | This compound | Regulators of steroid receptor coactivators | nih.gov |

Exploration of Catalytic Roles in Organic Transformations

An emerging and exciting area of research is the use of oxazole-containing molecules in catalysis. While this compound itself is not a catalyst, its scaffold is ideal for the synthesis of ligands that can coordinate with transition metals to form highly active and selective catalysts. The nitrogen atom in the oxazole ring provides a coordination site, and modifications to the rest of the molecule can be used to fine-tune the steric and electronic properties of the resulting catalyst.

For instance, ligands derived from (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles have been successfully used to create vanadium-based catalysts. rsc.org These catalysts have shown high activity in both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization, producing high molecular weight polymers. rsc.org The substitution pattern on the oxazole rings was found to have a considerable impact on the catalyst's performance and the microstructure of the resulting polymers. rsc.org Furthermore, oxazole derivatives have been generally noted for their use as ligands in asymmetric catalysis, a critical field for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. ossila.com The synthetic accessibility of this compound makes it a prime candidate for developing novel, custom-designed ligands for a new generation of transition metal catalysts.

Q & A

Q. What are the common synthetic routes for preparing 1-(Oxazol-2-yl)ethanone and its derivatives in academic research?

A standard method involves refluxing acetyl chloride with heterocyclic precursors like 1H-benzimidazole in anhydrous conditions, followed by recrystallization from methanol to isolate the product . For derivatives such as 2-substituted amino analogs, nucleophilic substitution is employed using 2-chloroethanone intermediates, potassium carbonate as a base, and dioxane as the solvent under prolonged reflux (e.g., 16 hours) . Optimization of reaction time and stoichiometry is critical to achieving yields >85%.

Q. What analytical techniques are recommended for characterizing this compound derivatives?

- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and electronic environments. For example, aromatic protons in 1-(1H-benzimidazol-2-yl)ethanone derivatives show distinct splitting patterns in DMSO- .

- Chiral HPLC : Essential for determining enantiomeric excess (e.g., AD columns with hexane/isopropanol mobile phases) .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns, as demonstrated for thiadiazole derivatives (e.g., m/z 282 [M+1]) .

- IR Spectroscopy : Functional group analysis, such as carbonyl stretches near 1700 cm .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin and inhalation hazards .

- Waste Management : Halogenated byproducts (e.g., from chloroethanone intermediates) require segregation and disposal via licensed chemical waste services .

- Ventilation : Reactions releasing volatile toxic byproducts (e.g., HCl gas) should be conducted in fume hoods .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound derivatives?

Rhodium-catalyzed asymmetric addition of arylboronic acids to N-heteroaryl ketones is a robust method. Key parameters include:

- Catalyst System : Rh/(S,S,S,S)-Wingphos (3.6 mol%) enables >90% enantiomeric excess (ee) .

- Solvent Optimization : Toluene outperforms tert-butyl methyl ether in minimizing catalyst deactivation due to steric hindrance from the acetyl group .

- Additive Screening : Surprisingly, some reactions achieve high yields without additives, highlighting the role of substrate electronic effects .

Q. What strategies are effective in resolving data contradictions between spectroscopic and chromatographic analyses?

- Cross-Validation : Compare optical rotation data with chiral HPLC results to confirm absolute configurations (e.g., R-configuration in 5a derivatives) .

- X-ray Crystallography : Resolves ambiguities in NMR assignments, particularly for regioisomers .

- Isotopic Labeling : Use N or C labels to trace reaction pathways and validate mechanistic hypotheses .

Q. How can reaction conditions be optimized to improve yields in the synthesis of complex this compound analogs?

- Solvent Effects : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution rates in amine-ethanone coupling .

- Catalyst Loading : Reducing Rh catalyst to 1.5 mol% maintains efficiency while lowering costs .

- Temperature Control : Reflux at 80–110°C balances reaction speed and side-product formation in multi-step syntheses .

Q. What methodologies are employed in studying the steric and electronic effects of substituents on the reactivity of this compound?

- Steric Maps : Molecular modeling (e.g., DFT calculations) predicts steric clashes, such as C4-H interactions in benzoxazole derivatives that limit catalyst accessibility .

- Hammett Analysis : Correlates substituent σ values with reaction rates to quantify electronic effects in arylboronic acid additions .

- Competition Experiments : Compare reactivity of electron-rich (e.g., 4-methoxyphenyl) vs. electron-poor aryl groups in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。